

Molecular Architecture and Mechanism of Action

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Compound Focus: Balanol

CAS No.: 63590-19-2

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Balanol's four-ring structure fully occupies the flexible ATP-binding site [1]:

- **Benzamide moiety (Ring A)**: Occupies the **adenine subsite**, mimicking the adenine ring of ATP.
- **Azepane moiety (Ring B)**: Resides in the **ribose subsite**.
- **Benzophenone moiety (Rings C and D)**: Fills the **triphosphate subsite**, with its carboxylate group playing a critical role in binding.

The X-ray crystallographic structure of PKA-bound **balanol** confirms it is a close ATP mimic [1]. It inhibits PKC isozymes in the nanomolar range, showing better potency than staurosporine [2].

Key Binding Interactions and Charge States

The binding affinity and specificity of **balanol** are mediated by key nonbonded interactions and the charge states of its ionizable groups.

Table 1: Critical Nonbonded Interactions in Kinase-Balanol Complexes

Interaction Type	Description	Role in Molecular Recognition
Hydrogen Bonding	Traditional hydrogen bonds with kinase backbone and side chains.	Critical for anchoring the inhibitor and providing binding specificity [3].

Interaction Type	Description	Role in Molecular Recognition
Salt Bridge	Ionic interactions, e.g., between balanol's carboxylate and a kinase arginine residue.	Contribute significantly to binding energy and selectivity [3].
CH-π Interaction	Interaction between aliphatic C-H bonds and aromatic rings.	Recognized as a major contributor to binding affinity in kinase-inhibitor complexes [3].
π-π Stacking	Face-to-face stacking between aromatic rings.	Important for positioning the inhibitor in the hydrophobic adenine pocket [3].
Cation-π Interaction	Interaction between a cation and an aromatic ring.	Can influence binding orientation and energy [3].

The charge state of **balanol** is crucial for binding. Computational studies suggest that for **balanol** and its most potent fluorinated analogue (with a 5S fluorine on the azepane), the following groups are charged at physiological pH when bound to PKC ϵ and PKA [1]:

- The secondary amine (**N1**) on the azepane ring.
- The phenolic group (**C6''OH**) on the benzophenone moiety.
- The **carboxylate group (C15''O2H)** on the benzophenone ring.

Fluorination can alter the charge state profile, affecting binding affinity and isozyme selectivity [1].

Computational Modeling of Balanol Binding

Accurately modeling **balanol**-kinase interactions is vital for structure-based drug design. A benchmarking study recommends the following DFT methods for modeling nonbonded interactions in kinase-inhibitor complexes [3]:

Table 2: Benchmarking of DFT Methods for Kinase-Inhibitor Interactions

DFT Method	Basis Set	Key Finding	Rationale
B3LYP-D3BJ	def2-TZVP	Best combination of accuracy and computational efficiency.	Well-suited for routine modeling of protein-ligand binding [3].
RIJK RI-B2PLYP	def2-QZVP	Delivers high accuracy.	Excellent choice when high precision is required [3].

Experimental Production and Binding Analysis

Gram-Level Production in Fungus *Balanol* can be produced via fermentation of the engineered fungus *Tolypocladium ophioglossoides*.

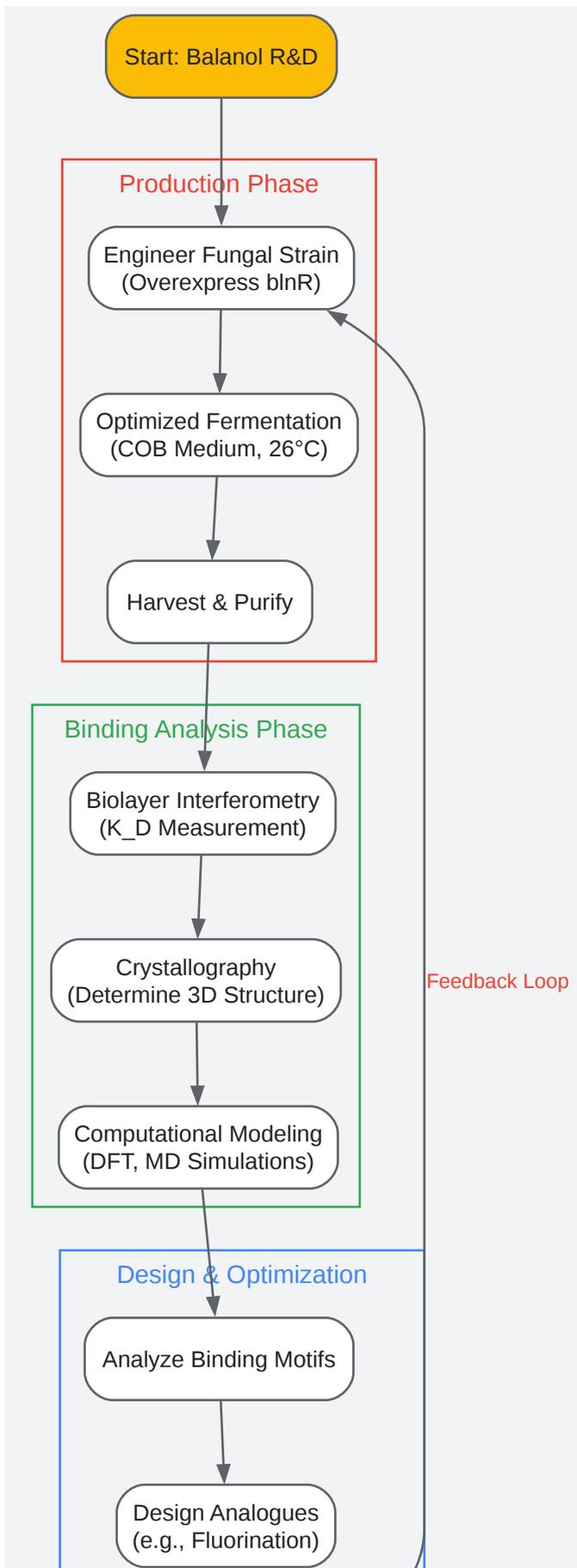
- **Strain:** Use the *blnROE* strain (overexpressing the pathway-specific regulator gene *blnR*) [2].
- **Medium:** Optimized COB medium through response surface methodology [2].
- **Fermentation:** Conduct batch fermentation in a 15 L jar fermenter at 26°C, maintaining pH at 4.9 and dissolved oxygen at 20% air saturation [2].
- **Yield:** This process achieved a production level of **2187.39 mg/L** [2].

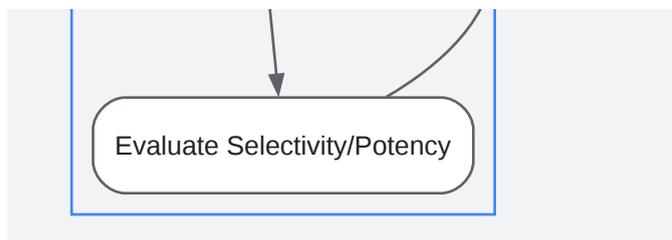
Experimental Protocol for Binding Affinity Measurement Directly measure the binding affinity (KD) of **balanol** analogues to kinases using Biolayer Interferometry (BLI) [4]:

- **Biotinylation:** Biotinylate the purified kinase using EZ-Link HPDP-Biotin.
- **Immobilization:** Load the biotinylated kinase onto streptavidin-coated biosensors.
- **Baseline:** Place sensors in a buffer with 1% DMSO for 1 minute to establish a baseline.
- **Association:** Transfer sensors to a solution containing the **balanol** analogue for 3 minutes to monitor binding.
- **Dissociation:** Return sensors to the baseline buffer for 5 minutes to monitor dissociation.
- **Analysis:** Fit the association and dissociation curves to determine the rate constants (kon and koff) and calculate $KD = koff/kon$ [4].

Workflow for Production and Analysis

The following diagram outlines the key stages for producing **balanol** and experimentally analyzing its kinase binding.





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To cite this document: Smolecule. [Molecular Architecture and Mechanism of Action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520405#balanol-atp-binding-site>]

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